![molecular formula C22H38N2O B14168871 1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol CAS No. 4161-96-0](/img/structure/B14168871.png)
1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions using appropriate catalysts and conditions.
Introduction of methyl groups: Methylation reactions are carried out using reagents like methyl iodide in the presence of a base.
Formation of the diaziridine ring: This step involves the reaction of the intermediate compound with diaziridine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol has several scientific research applications:
Chemistry: Used as a model compound to study spiro structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 17-(1,5-Dimethyl-hexyl)-10,13-dimethyl-dodecahydro-cyclopenta[a]phenanthren-3-ol
- 10,13-dimethyl-17-oxo-3-sulfooxy-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene
Uniqueness
1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol is unique due to its spiro structure and the presence of multiple methyl groups and a diaziridine ring
Properties
CAS No. |
4161-96-0 |
|---|---|
Molecular Formula |
C22H38N2O |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1',2',10,13,17-pentamethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,3'-diaziridine]-17-ol |
InChI |
InChI=1S/C22H38N2O/c1-19-12-13-22(23(4)24(22)5)14-15(19)6-7-16-17(19)8-10-20(2)18(16)9-11-21(20,3)25/h15-18,25H,6-14H2,1-5H3 |
InChI Key |
SXXLVVHRVNMRJU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3(CC1CCC4C2CCC5(C4CCC5(C)O)C)N(N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



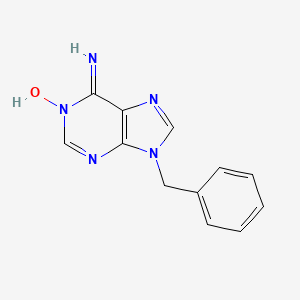

![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)
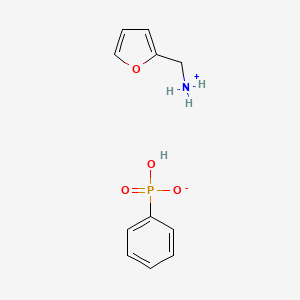
![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)

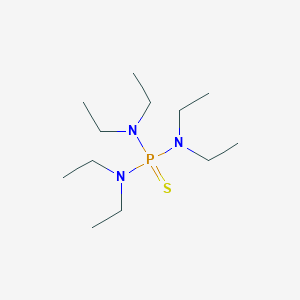
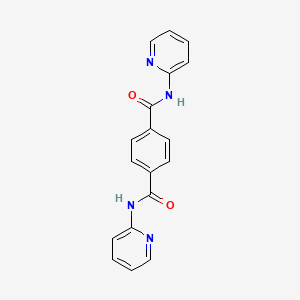
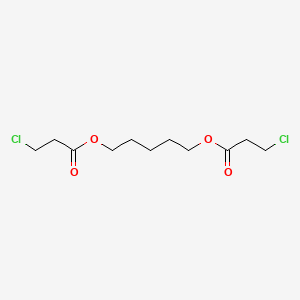
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
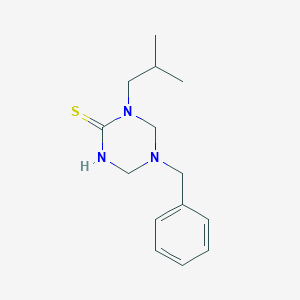

![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
